molecular formula C11H13NO2 B8071173 (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid

Cat. No.: B8071173
M. Wt: 191.23 g/mol
InChI Key: QYYIBCOJRFOBDJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid is a chiral compound featuring a tetrahydroisoquinoline core linked to an acetic acid moiety. Its stereochemistry and structural rigidity make it valuable in medicinal chemistry and organic synthesis. Key properties include:

  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight: 191.23 g/mol (base form)
  • CAS Number: 270082-22-9 (hydrochloride salt)
  • Applications: Intermediate in peptidomimetics, chiral ligand in catalysis, and precursor for opioid receptor modulators .

The (S)-enantiomer is particularly significant due to its role in bioactive molecules, such as constrained β-amino acids in peptide backbones .

Properties

IUPAC Name

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYIBCOJRFOBDJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing the tetrahydroisoquinoline core. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline scaffold .

Scientific Research Applications

Biological Activities

Research indicates that (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid exhibits several promising biological activities:

  • Neuroprotective Effects : Compounds with similar structures have been studied for their potential neuroprotective properties, making them candidates for treating neurodegenerative diseases.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

This compound serves as an active pharmaceutical ingredient (API) and a building block for synthesizing more complex molecules with potential therapeutic effects. Its derivatives are being explored for their roles in treating conditions such as depression and anxiety due to their interactions with neurotransmitter systems.

Neuropharmacology

Studies focus on how this compound interacts with receptors involved in neurotransmission. The tetrahydroisoquinoline scaffold is known to influence pathways related to pain modulation and cognitive function.

Organic Synthesis

The compound is utilized in organic chemistry for synthesizing various derivatives that may possess enhanced biological activity or altered pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, which may contribute to its neuroprotective effects. Additionally, it may inhibit the growth of pathogens by interfering with their metabolic processes .

Comparison with Similar Compounds

Carboxylic Acid Derivatives

  • (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic Acid) Molecular Formula: C₁₀H₁₁NO₂ CAS Number: 67123-97-1 Key Differences: The carboxylic acid group replaces the acetic acid side chain, enhancing hydrogen-bonding capacity. Applications: Anti-thrombotic agents (inhibits platelet aggregation) , chiral ligands in asymmetric catalysis .

Amide Derivatives

  • N-Benzyl-2-[6,7-dimethoxy-1-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide Molecular Formula: C₃₁H₃₃N₂O₃ Key Differences: Acetic acid is converted to an acetamide, improving lipophilicity and receptor binding. Applications: Selective orexin-1 receptor antagonist (IC₅₀ = 8 nM) .

Tetrahydroquinoline Analogs

  • 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic Acid Molecular Formula: C₁₁H₁₃NO₂ CAS Number: 933756-68-4 Key Differences: Isoquinoline ring replaced by quinoline, altering electronic properties. Applications: Less studied in biological systems but used as a synthetic intermediate .

Protected Derivatives

  • (S)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic Acid Molecular Formula: C₁₈H₂₃NO₄ CAS Number: 270062-98-1 Key Differences: Boc protection enhances stability during solid-phase peptide synthesis. Applications: Building block for opioid peptidomimetics .

Structural and Functional Analysis

Stereochemical Impact

  • The (S)-enantiomer exhibits higher biological activity in opioid receptor binding compared to the (R)-form. For example, Boc-protected (S)-derivatives show >90% yield in peptide coupling reactions , while (R)-forms are less efficient .

Substituent Effects

  • Acetic Acid vs. Carboxylic Acid :

    Feature Acetic Acid Derivative Carboxylic Acid Derivative
    Solubility Moderate High (ionizable COOH)
    Bioactivity Receptor modulation Anti-thrombotic
    Synthetic Use Peptide backbones Catalysis
  • Aromatic Substitutions :

    • 6,7-Dimethoxy groups in orexin antagonists improve receptor selectivity .
    • Naphthalen-2-ylmethyl substitutions enhance lipophilicity and blood-brain barrier penetration .

Conformational Rigidity

  • The tetrahydroisoquinoline core imposes a rigid bicyclic structure, stabilizing bioactive conformations in peptidomimetics. This contrasts with flexible acyclic analogs, which show lower receptor affinity .

Peptidomimetics and Opioid Research

  • Derivatives of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid are incorporated into endomorphin-2 analogs, showing nanomolar binding affinities (Ki = 2–15 nM) for μ-opioid receptors .
  • Boc-protected derivatives are critical for synthesizing constrained peptides with improved metabolic stability .

Catalysis

Pharmacological Agents

  • Anti-thrombotic Tic acid derivatives (e.g., 3-carboxylic acid) highlight the importance of the carboxylic acid group for platelet inhibition . In contrast, acetamide derivatives target CNS receptors .

Biological Activity

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are a significant class of isoquinoline alkaloids known for their broad spectrum of biological activities. These compounds have been studied for their roles in treating various diseases, including neurodegenerative disorders and infectious diseases. The structural variations within this class can lead to significant differences in biological activity, making SAR studies essential for drug development.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of THIQ derivatives. For instance, this compound has shown promise in mitigating the toxic effects of amyloid-beta (Aβ42), which is implicated in Alzheimer's disease (AD). In a Drosophila model expressing human Aβ42, this compound improved cell viability and extended lifespan by reducing Aβ42 aggregation and toxicity .

Antioxidant Properties

The antioxidant properties of THIQ derivatives contribute to their neuroprotective effects. Research indicates that these compounds can scavenge free radicals and inhibit oxidative stress pathways that lead to neuronal damage . This activity is crucial in preventing neurodegeneration associated with aging and various neurological disorders.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines. It has been shown to reduce levels of inflammatory markers in various experimental models, suggesting its potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at different positions on the THIQ scaffold. For example:

PositionModificationEffect on Activity
1Substituted benzyl groupRequired for activity at OX1 receptor
7Acetamide groupsImproved selectivity and potency against specific receptors
3Carbonyl or carboxylic acidEnhanced neuroprotective effects

These modifications can significantly impact the compound's binding affinity to target receptors and its overall pharmacological profile .

Case Studies

  • Alzheimer's Disease Model : In a study using Drosophila models of AD, this compound was administered to assess its effects on Aβ42 toxicity. Results showed that the compound rescued phenotypic defects associated with Aβ42 exposure and improved motor functions .
  • In Vitro Studies : In vitro assays demonstrated that THIQ derivatives could inhibit Aβ42 aggregation effectively. The efficacy was measured using Thioflavin T assays that indicated reduced aggregation compared to controls .

Q & A

Basic: What are the standard synthetic routes for (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid?

Methodological Answer:
The synthesis typically involves multi-step protocols starting from amino acid precursors or tetrahydroisoquinoline derivatives. For example, constrained analogues like Tia (the target compound) are synthesized via stereospecific homologation of phenylalanine derivatives using Kolbe reactions to introduce the acetic acid moiety . Another approach involves coupling tetrahydroisoquinoline intermediates with activated carbonyl groups (e.g., acyl chlorides) under basic conditions, followed by acid hydrolysis to yield the final product. Yields can vary from 48% to 96% depending on protecting groups and purification methods .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming stereochemistry and structural integrity. For instance, 1^1H NMR of related derivatives shows characteristic peaks for tetrahydroisoquinoline protons (δ 3.0–4.2 ppm) and acetic acid methylene groups (δ 2.4–3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, HRMS data for a derivative showed [M+H]+^+ at m/z 481.2493 (calc. 481.2486) .
  • Melting Point Analysis : Used to assess purity, with derivatives often melting above 200°C .

Advanced: How can this compound serve as a constrained scaffold in peptidomimetic design?

Methodological Answer:
The rigid tetrahydroisoquinoline core mimics peptide β-turn structures, enabling stable interactions with biological targets. In one study, Tia derivatives were incorporated into endomorphin-2 analogues to enhance metabolic stability and receptor binding. The synthetic protocol involved coupling N-Boc-protected Tia with peptide chains via solid-phase synthesis, followed by deprotection and purification. Biological assays revealed improved opioid receptor affinity compared to linear peptides . Researchers should prioritize enantiomeric purity (S-configuration) to maintain activity, verified by chiral HPLC .

Advanced: How can researchers resolve contradictions in bioactivity data for acetylcholinesterase (AChE) inhibition studies?

Methodological Answer:
Discrepancies may arise from structural modifications (e.g., acyl vs. benzoyl groups at position 2) or assay conditions. For example, 2-benzoyl derivatives showed higher AChE inhibition (IC50_{50} ~5 µM) than acetylated analogues (IC50_{50} >20 µM) due to enhanced π-π stacking with the enzyme’s active site . To address contradictions:

  • Perform dose-response curves across multiple concentrations.
  • Use molecular docking to predict binding modes (e.g., interactions with Trp86 or catalytic triad residues).
  • Validate via kinetic assays (e.g., Ellman’s method) to distinguish competitive vs. non-competitive inhibition .

Advanced: What strategies optimize synthetic yields for scaled-up production?

Methodological Answer:

  • Protecting Group Selection : Benzyloxycarbonyl (Cbz) groups improve solubility and reduce side reactions during coupling steps, achieving yields up to 90% .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylations, reducing reaction times from 24h to 6h .
  • Workflow Efficiency : One-pot multi-step reactions (e.g., simultaneous deprotection and cyclization) minimize intermediate isolation, as seen in a 4-step synthesis with 50% overall yield .

Basic: What are the typical applications of this compound in medicinal chemistry?

Methodological Answer:
It is widely used as:

  • A core structure in opioid receptor ligands (e.g., endomorphin analogues) .
  • A precursor for orexin-1 receptor antagonists, where N-benzyl substitutions modulate selectivity .
  • A scaffold for acetylcholinesterase inhibitors, particularly in Alzheimer’s disease research .

Advanced: How do substituents on the tetrahydroisoquinoline ring influence receptor selectivity?

Methodological Answer:

  • Position 1 Substitutions : Bulky groups (e.g., naphthalen-2-ylmethyl) enhance orexin-1 receptor antagonism (Ki_i < 50 nM) by occupying hydrophobic pockets .
  • Position 6/7 Methoxy Groups : These improve blood-brain barrier penetration in AChE inhibitors, as shown by logP calculations and in vivo assays .
  • Chiral Integrity : The S-configuration at position 3 is critical; D-enantiomers show reduced activity (e.g., 10-fold lower binding affinity for opioid receptors) .

Basic: How is enantiomeric purity assessed during synthesis?

Methodological Answer:

  • Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve S- and R-enantiomers .
  • Optical Rotation : Compare observed [α]D_D values with literature data (e.g., [α]D_D = +23° for S-enantiomers in methanol) .

Advanced: What computational methods predict the compound’s bioavailability?

Methodological Answer:

  • Lipinski’s Rule of Five : Calculate logP (optimal <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. For Tia derivatives, logP ~2.5 suggests good oral absorption .
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate plasma protein binding (>90% for benzyl-substituted derivatives) and CYP450 metabolism risks .

Advanced: How to troubleshoot low yields in acyl coupling reactions?

Methodological Answer:

  • Activation Reagents : Replace DCC with EDCl/HOBt to reduce racemization.
  • Solvent Choice : Use anhydrous DMF or dichloromethane to minimize hydrolysis.
  • Temperature Control : Maintain 0–5°C during acyl chloride additions to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.